molecular formula C21H25N5O6 B10776606 N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid

N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid

Cat. No.: B10776606
M. Wt: 443.5 g/mol
InChI Key: ZUQBAQVRAURMCL-WFASDCNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

LY249543 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents used include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

LY249543 is unique among antifolate compounds due to its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT) . Similar compounds include:

    Methotrexate: An antifolate that inhibits dihydrofolate reductase (DHFR), another enzyme involved in nucleotide synthesis.

    Pemetrexed: An antifolate that inhibits multiple enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).

    Raltitrexed: An antifolate that specifically inhibits thymidylate synthase (TS).

Compared to these compounds, LY249543’s selective inhibition of glycinamide ribonucleotide formyltransferase (GARFT) makes it a valuable tool for studying the specific role of this enzyme in nucleotide synthesis and its potential as a therapeutic target .

Properties

Molecular Formula

C21H25N5O6

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15-/m0/s1

InChI Key

ZUQBAQVRAURMCL-WFASDCNBSA-N

Isomeric SMILES

C1[C@@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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